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Compound of Interest

Compound Name: TPA 023

Cat. No.: B1682440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic parameter of half-life

for TPA-023, a selective GABA-A α2/α3 subtype partial agonist. The document collates and

presents data across various species, details relevant experimental methodologies, and

illustrates the compound's metabolic and signaling pathways.

Pharmacokinetic Profile: Half-Life Data
The half-life of TPA-023 exhibits considerable variability across different species, a critical

consideration for translational research and clinical development. The following table

summarizes the available quantitative data on the half-life of TPA-023.
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Species
Dosage and
Administrat
ion Route

Formulation
Apparent
Half-life (t½)

Oral
Bioavailabil
ity (%F)

Reference

Human

0.5 mg & 1.5

mg, Single

Oral Dose

Immediate

Release
7.3 hours Not Reported

[de Haas et

al., 2007][1]

3.0 mg,

Single Oral

Dose

Immediate

Release
6.7 hours Not Reported

[Polsky-

Fisher et al.,

2006][1]

Not Specified
Immediate

Release
~3-6 hours Not Reported

[Atack, 2009]

[2]

Not Specified

Controlled

Release

(GEM)

More

prolonged

exposure

Not Reported
[Atack, 2009]

[2]

Rat

Not

Specified,

Intravenous

Not

Applicable

0.6 - 1.5

hours
35% - 36%

[Carling et al.,

2005, Atack,

2009][1][2]

Dog

Not

Specified,

Intravenous

Not

Applicable
1.5 hours 53% - 54%

[Carling et al.,

2005, Atack,

2009][1][2]

Rhesus

Monkey

Not

Specified,

Intravenous

Not

Applicable
Not Specified 1%

[Atack, 2009]

[2]

Key Experimental Protocols
Human Pharmacokinetic Studies (de Haas et al., 2007 &
Polsky-Fisher et al., 2006)
While the full, detailed protocols are proprietary to the original studies, the available literature

provides the following insights into the methodologies used to determine the half-life of TPA-

023 in humans.
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Study Design: The data from de Haas et al. (2007) was derived from a pharmacodynamic

and pharmacokinetic study, while the data from Polsky-Fisher et al. (2006) came from a

metabolism and disposition study.[1] Both involved the administration of single oral doses of

an immediate-release formulation of TPA-023 to healthy male volunteers.[1][3]

Dosing: In the de Haas et al. (2007) study, participants received single doses of 0.5 mg and

1.5 mg of TPA-023.[1] The Polsky-Fisher et al. (2006) study utilized a single 3.0 mg dose.[1]

Sample Collection: Plasma samples were collected at various time points following drug

administration to measure TPA-023 concentrations.[1]

Bioanalysis: While the specific analytical method is not detailed in the provided abstracts,

pharmacokinetic analysis of plasma concentrations over time was performed to calculate the

apparent half-life.

Data Analysis: The mean apparent half-life was determined from the plasma concentration-

time profiles of the participants. For the 0.5 mg and 1.5 mg doses, data from 12 subjects

were analyzed, while data from 5 subjects were used for the 3.0 mg dose.[1]

Preclinical Pharmacokinetic Studies (Carling et al., 2005)
Details of the preclinical pharmacokinetic studies in rats and dogs are summarized as follows:

Species: The studies were conducted in rats and dogs.[1]

Administration: The oral bioavailability data suggests that both oral and intravenous

administration routes were used to determine the pharmacokinetic parameters, including

half-life.[1][2]

Bioanalysis: Plasma concentrations of TPA-023 were likely measured using a validated

bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS), which is standard in preclinical drug development.

Pharmacokinetic Analysis: Standard non-compartmental or compartmental pharmacokinetic

models would have been used to calculate the half-life and oral bioavailability from the

plasma concentration-time data.
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Metabolic Pathway of TPA-023
In humans, TPA-023 is primarily metabolized in the liver by the cytochrome P450 enzyme

CYP3A4. The two major metabolic pathways are t-butyl hydroxylation and N-deethylation.[1]
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Metabolic pathway of TPA-023.

Signaling Pathway of TPA-023
TPA-023 acts as a positive allosteric modulator at the benzodiazepine binding site of specific

GABA-A receptor subtypes. Its unique pharmacological profile stems from its selective partial

agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits. This selectivity is

thought to mediate its anxiolytic effects without the sedation and cognitive impairment

associated with non-selective benzodiazepines.
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Signaling pathway of TPA-023 at GABAA receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TPA-023: A Comprehensive Technical Review of its
Half-Life Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682440#tpa-023-half-life-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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